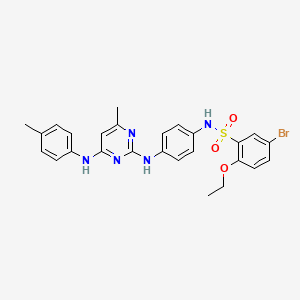
5-bromo-2-etoxi-N-(4-((4-metil-6-(p-tolilamino)pirimidin-2-il)amino)fenil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-ethoxy-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H26BrN5O3S and its molecular weight is 568.49. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-ethoxy-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-ethoxy-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El compuesto se ha utilizado en reacciones catalíticas de protodesboronación. Por ejemplo, se aplicó a metoxi-protegido (−)-Δ8-THC y colesterol. Además, jugó un papel en la síntesis total formal de δ-®-coniceína e indolizidina 209B .
- 5-bromo-2-etoxi-N-(4-((4-metil-6-(p-tolilamino)pirimidin-2-il)amino)fenil)bencenosulfonamida se puede utilizar en la síntesis de un colorante esquarina. Este colorante exhibe una respuesta fluorogénica selectiva específicamente hacia cationes de zinc .
- Los investigadores han explorado el potencial terapéutico de este compuesto. Su estructura única puede ofrecer oportunidades para el desarrollo de fármacos, especialmente en el contexto de terapias dirigidas .
Catálisis y Protodesboronación
Respuesta Fluorogénica Hacia Cationes de Zinc
Potencial Terapéutico y Desarrollo de Fármacos
Actividad Biológica
The compound 5-bromo-2-ethoxy-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 404.32 g/mol
- IUPAC Name : 5-bromo-2-ethoxy-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
Structural Features
The compound features:
- A bromine atom at the 5-position of the ethoxy-substituted phenyl ring.
- A sulfonamide group , which is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory applications.
- A pyrimidine moiety that may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The specific compound under investigation has shown promise in inhibiting tumor cell proliferation.
The proposed mechanism involves:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in various cancer cell lines.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial effects. The compound's structure suggests potential activity against a range of bacterial strains.
Research Findings
- In Vitro Studies : Laboratory tests have demonstrated that the compound exhibits effective antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent antibacterial effects, comparable to established antibiotics.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- Animal Models : In vivo studies have shown reduced inflammation markers in treated subjects compared to controls.
- Mechanistic Insights : The anti-inflammatory action is hypothesized to result from the inhibition of pro-inflammatory cytokines.
Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Effective against various bacteria | |
| Anti-inflammatory | Reduced inflammation markers |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Half-life | TBD (to be determined) |
| Bioavailability | TBD |
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN5O3S/c1-4-35-23-14-7-19(27)16-24(23)36(33,34)32-22-12-10-21(11-13-22)30-26-28-18(3)15-25(31-26)29-20-8-5-17(2)6-9-20/h5-16,32H,4H2,1-3H3,(H2,28,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBZSYNUXLMDAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














